molecular formula C11H11N3 B2409193 N-methyl-6-phenylpyridazin-3-amine CAS No. 14966-92-8

N-methyl-6-phenylpyridazin-3-amine

Cat. No.: B2409193
CAS No.: 14966-92-8
M. Wt: 185.23
InChI Key: MYOAWXCYDZAVBW-UHFFFAOYSA-N
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Description

N-methyl-6-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-phenylpyridazin-3-one with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound reduced derivatives.

    Substitution: Various substituted pyridazin-3-amines depending on the substituent introduced.

Scientific Research Applications

N-methyl-6-phenylpyridazin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and reactivity compared to its non-methylated counterparts.

Properties

IUPAC Name

N-methyl-6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAWXCYDZAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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